molecular formula C9H9ClN2O B3327974 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole CAS No. 405173-83-3

2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole

Cat. No.: B3327974
CAS No.: 405173-83-3
M. Wt: 196.63 g/mol
InChI Key: GIDJQLYMQRJVPA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxy-1H-benzo[d]imidazole (CAS 2377031-97-3) is a high-value chemical building block in medicinal chemistry and drug discovery. Its primary research application is as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases . The chloromethyl group at the 2-position of the benzimidazole nucleus is a highly versatile functional handle that allows researchers to readily incorporate this privileged scaffold into more complex molecular architectures through nucleophilic substitution reactions . This compound is extensively utilized in the synthesis of benzimidazole-based hybrids, which have demonstrated significant biological activities. Researchers have employed it to create benzimidazole-pyrimidine hybrids that exhibit potent anticancer properties, with IC50 values in the low micromolar to nanomolar range against various human cancer cell lines, including breast (MCF-7), gastric (MGC-803), and liver (SMMC-7721) cancers . The 4-methoxy substitution on the benzimidazole ring is a critical structural feature that can influence electronic properties, lipophilicity, and ultimately, the compound's bioavailability and binding affinity to biological targets . Beyond oncology, this intermediate serves in the design of novel antimicrobial agents to address the growing challenge of antimicrobial resistance (AMR). Derivatives have shown promising activity against a panel of clinically relevant bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans . The mechanism of action for benzimidazole derivatives is often multifaceted and can include inhibition of essential enzymes such as dihydrofolate reductase (DHFR) in microbes, interaction with DNA via minor groove binding, and inhibition of topoisomerase enzymes in cancer cells . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDJQLYMQRJVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthesis of the 2-(Chloromethyl)-4-methoxy-1H-benzo[d]imidazole Core

The synthesis of the this compound core is fundamentally reliant on the formation of the benzimidazole (B57391) ring system from appropriately substituted precursors. This process involves the reaction of 3-methoxy-1,2-phenylenediamine with chloroacetic acid or a derivative, leading to the formation of the heterocyclic structure.

Exploration of Condensation Reactions with Substituted o-Phenylenediamine (B120857) Precursors

The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a cornerstone of benzimidazole synthesis. orientjchem.orgresearchgate.net This approach, known as the Phillips-Ladenburg synthesis, is a versatile method for creating a wide array of 2-substituted benzimidazoles. researchgate.netcolab.ws The reaction proceeds by initial acylation of one of the amino groups of the o-phenylenediamine, followed by a cyclizing dehydration to form the imidazole (B134444) ring.

The most direct method for synthesizing the 2-(chloromethyl)benzimidazole (B146343) core involves the condensation of an o-phenylenediamine with chloroacetic acid. nih.gov This reaction is typically carried out under acidic conditions, often by refluxing the reactants in aqueous hydrochloric acid (HCl). nih.gov A general procedure involves heating a mixture of the substituted o-phenylenediamine and chloroacetic acid in 4N or 5N HCl for several hours. nih.govresearchgate.net After cooling, the reaction mixture is neutralized with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to precipitate the product. researchgate.netorgsyn.org The crude product can then be collected by filtration and purified by recrystallization. nih.gov

The reaction mechanism begins with the protonation of the carbonyl group of chloroacetic acid, rendering it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by the elimination of water to form an N-acylated intermediate. The second amino group then attacks the carbonyl carbon, leading to a tetrahedral intermediate which, upon dehydration, yields the final benzimidazole ring structure.

The precursor required for the synthesis of this compound is 3-methoxy-o-phenylenediamine. The position of the methoxy (B1213986) group on the benzene (B151609) ring significantly influences the reaction's regioselectivity. The methoxy group is an activating group that directs electrophilic substitution to the ortho and para positions due to its electron-donating resonance effect. libretexts.org However, it also exerts an electron-withdrawing inductive effect. libretexts.org

In the cyclization of 3-methoxy-o-phenylenediamine, the two amino groups are in non-equivalent electronic environments. The amino group at position 2 is ortho to the methoxy group, while the amino group at position 1 is meta to it. The initial acylation with chloroacetic acid can therefore occur at either amino group.

Acylation at N1 (meta to -OCH₃): The nucleophilicity of this amine is less affected by the methoxy group. Subsequent cyclization would lead to the formation of 2-(chloromethyl)-7-methoxy-1H-benzo[d]imidazole.

Acylation at N2 (ortho to -OCH₃): The nucleophilicity of this amine is more strongly influenced by the electronic effects of the adjacent methoxy group. Cyclization following acylation at this position results in the desired product, this compound.

The reaction pathway is often a mixture of both possibilities, leading to isomeric products. The final ratio of 4-methoxy to 7-methoxy isomers depends on a delicate balance of steric hindrance and the electronic activation/deactivation of the respective amino groups under the specific reaction conditions. The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, potentially facilitating the cyclization step. chemrxiv.org Studies on similarly substituted precursors have shown that such reactions can proceed with high yields, suggesting that the electronic effects are generally favorable for benzimidazole formation. researchgate.netsemanticscholar.org

Evaluation of Alternative Cyclization Strategies

Beyond the direct condensation with chloroacetic acid, other strategies exist for forming the benzimidazole ring, which could be adapted for this specific target molecule. One common alternative is the Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde. researchgate.net In this scenario, one could envision a reaction with chloroacetaldehyde, followed by an oxidative cyclization step to form the desired product. Various oxidizing agents, such as nitrobenzene, hydrogen peroxide, or even air, have been employed for this purpose. orientjchem.orgresearchgate.netorganic-chemistry.org

Another approach involves using different C1 synthons. For instance, o-phenylenediamines can react with formic acid to yield unsubstituted benzimidazoles, which could then be subjected to a chloromethylation step, although this is a less direct route. orgsyn.org Similarly, reactions with N-substituted formamides in the presence of a catalyst can also yield the benzimidazole core. organic-chemistry.org These alternative strategies offer flexibility but may require additional steps or more complex reaction conditions compared to the direct Phillips-Ladenburg synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Research into benzimidazole synthesis has shown that microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. organic-chemistry.org The use of o-phenylenediamine dihydrochloride (B599025) salts has also been reported to reduce colored impurities and facilitate a more homogenous reaction mixture. organic-chemistry.org Furthermore, adjusting the molar ratio of the reactants is a critical factor. For the synthesis of 2-(chloromethyl)benzimidazole, it has been shown that increasing the molar ratio of chloroacetic acid to o-phenylenediamine from 1:1 to 1:1.5 can improve the product yield. researchgate.net

The classical Phillips-Ladenburg reaction is often performed in strong mineral acids like HCl or polyphosphoric acid (PPA), which act as both the solvent and the catalyst. colab.wsnih.gov However, a wide range of other catalytic systems and solvents have been explored to create milder and more efficient reaction conditions.

Various acids, such as p-toluenesulfonic acid (p-TsOH), have been used effectively as catalysts, often in solvents like toluene (B28343) or dimethylformamide (DMF). orientjchem.orgnih.gov Green chemistry approaches have also been investigated, utilizing water as a solvent or performing the reaction under solvent-free conditions. semanticscholar.orgorganic-chemistry.org Supported gold nanoparticles and various metal salts (e.g., Er(OTf)₃) have been shown to catalyze the condensation of o-phenylenediamines with aldehydes, highlighting the potential for heterogeneous and homogeneous catalysis in benzimidazole synthesis. nih.govnih.gov The choice of solvent and catalyst can influence not only the reaction rate and yield but also the regioselectivity of the cyclization with asymmetrically substituted o-phenylenediamines.

Table 1: Comparison of Catalytic Systems in Benzimidazole Synthesis

Catalyst SystemReactantsSolventConditionsYieldReference
4N HClo-Phenylenediamine, Chloroacetic AcidWaterReflux, 4hNot specified nih.gov
p-TsOHo-Phenylenediamine, Carboxylic AcidTolueneReflux, 2-3hHigh orientjchem.org
Er(OTf)₃ (10 mol%)o-Phenylenediamine, BenzaldehydeWater80°C72% nih.gov
Au/TiO₂o-Phenylenediamine, AldehydeCHCl₃:MeOHAmbient51-99% nih.gov
ZnO Nanoparticles4-Methoxy-o-phenylenediamine, Formic Acid-70°C98% researchgate.netsemanticscholar.org
None (Microwave)o-Phenylenediamine, AldehydeAcetic AcidMW IrradiationHigh researchgate.net

This table is interactive. You can sort and filter the data to explore the different catalytic systems used in the synthesis of benzimidazole derivatives. The variety of conditions underscores the extensive research dedicated to optimizing this important chemical transformation.

Temperature and Reaction Time Parameters

The synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives, including the 4-methoxy variant, is commonly achieved through the Phillips condensation method. researchgate.net This process involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, this typically involves the condensation of 3-methoxy-1,2-phenylenediamine with chloroacetic acid.

The reaction is generally conducted by refluxing the reactants in an acidic medium, such as hydrochloric acid. mdpi.com A typical procedure involves heating the mixture at approximately 108°C for a duration of 4 hours. mdpi.com Following the reaction, the mixture is cooled to room temperature and neutralized, often with sodium bicarbonate, to precipitate the product. mdpi.com This method has been reported to yield the desired 2-(chloromethyl)-1H-benzo[d]imidazole in good yields, around 70.3%. mdpi.com

ParameterValue
Reactants 3-methoxy-1,2-phenylenediamine, Chloroacetic Acid
Solvent/Catalyst Hydrochloric Acid
Temperature ~108°C (Reflux)
Reaction Time 4 hours
Work-up Cooling and neutralization with sodium bicarbonate

Chemical Reactivity and Derivatization of this compound

The primary site of reactivity for this compound is the chloromethyl group at the 2-position of the benzimidazole ring. The chlorine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for a wide array of derivatization strategies. Additionally, the nitrogen atoms of the benzimidazole ring can also be functionalized.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The highly reactive C-Cl bond in the chloromethyl group is the key to the synthetic utility of this compound, enabling a variety of nucleophilic substitution reactions. researchgate.netnih.gov

Amination reactions are frequently employed to synthesize a broad spectrum of N-substituted derivatives. These reactions typically involve treating the chloromethyl compound with primary, secondary, or heterocyclic amines. Various conditions have been reported for these transformations, often involving a base and a suitable solvent. researchgate.netijpsjournal.comlongdom.org

Commonly used solvents include dimethylformamide (DMF) and ethanol. researchgate.net The choice of base can vary, with potassium carbonate (K2CO3), potassium hydroxide (KOH), and triethylamine (B128534) being frequently utilized. researchgate.net In some cases, a catalyst like potassium iodide (KI) is added to enhance the reaction rate. researchgate.netijpsjournal.com Reaction times can range from a few minutes under microwave irradiation to several hours under conventional heating or reflux. researchgate.netijpsjournal.com For instance, the reaction of 2-chloromethyl-1H-benzimidazole with 3-chloro-4-fluoroaniline (B193440) in DMF with K2CO3 and a pinch of KI was refluxed for 17 hours. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times to as little as 3-4 minutes. ijpsjournal.com

Nucleophile (Example)BaseSolventConditionsProduct Type
Primary Aromatic AmineK2CO3, KIDMFReflux, 17 hrs2-(Arylaminomethyl)benzimidazole
Aromatic AmineK2CO3, KIDMFMicrowave, 3-4 min2-(Arylaminomethyl)benzimidazole
Primary Amine-EthanolReflux, 6 hrsN-substituted-1H-benzo[d]imidazol-2-amine
Heterocyclic AmineTriethylamineDMF-2-(Heterocyclylaminomethyl)benzimidazole

Thioethers, which are valuable in medicinal chemistry, can be readily synthesized from this compound. researchgate.net These reactions involve the displacement of the chloride ion by a sulfur-containing nucleophile, such as a thiol or a dithiocarbamate. researchgate.netresearchgate.net

For example, reacting 2-chloromethylbenzimidazole with sodium diethyldithiocarbamate (B1195824) in dry methanol (B129727) under reflux conditions yields the corresponding S-(1H-benzimidazol-2-yl)methyl diethyldithiocarbamate. researchgate.net This demonstrates a straightforward method for introducing a sulfur linkage at the 2-position. The formation of thioethers is a versatile transformation for creating diverse molecular architectures. researchgate.net

The chloromethyl group can also undergo nucleophilic substitution with oxygen-based nucleophiles like phenoxides and alkoxides to form the corresponding ethers. researchgate.net These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ. This allows for the introduction of a variety of alkoxy or phenoxy groups, further expanding the chemical space accessible from this versatile intermediate.

Functionalization of the Benzimidazole Nitrogen Atoms (N1 and N3)

Beyond the chloromethyl group, the nitrogen atoms of the benzimidazole ring (N1 and N3) are also available for functionalization, most commonly through N-alkylation. lookchem.comresearchgate.net Since this compound possesses an N-H bond, it can be alkylated, although this can sometimes lead to a mixture of N1 and N3 isomers, which exist in tautomeric equilibrium.

N-alkylation reactions are typically performed using an alkyl halide in the presence of a base in a polar solvent like DMF or DMSO. lookchem.com For instance, the N-alkylation of benzimidazoles can be achieved using various alkyl halides in a sodium hydroxide-SDS medium, with reactive halides reacting at room temperature and less reactive ones requiring heating to around 60°C. lookchem.com This functionalization is crucial for modifying the physicochemical properties of the resulting molecules and is a key step in the synthesis of many pharmaceutical compounds. nih.govresearchgate.net It has been noted that for unsubstituted 2-halobenzimidazoles, proton abstraction at the N1 position by a strong nucleophile can hinder the desired substitution at the 2-position, a challenge that is overcome in N1-substituted derivatives. longdom.org

N-Alkylation and N-Acylation Strategies

The presence of a reactive chloromethyl group at the 2-position and a nucleophilic NH group within the imidazole ring makes this compound a versatile building block. N-alkylation is a common strategy to introduce a variety of substituents at the nitrogen atom. This transformation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (Et₃N), while solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF) are frequently employed.

For instance, the N-alkylation of substituted benzimidazoles can be performed using various alkylating agents, such as alkyl halides, tosylates, and mesylates. The reaction proceeds via the deprotonation of the imidazole NH, followed by nucleophilic attack of the resulting anion on the electrophilic carbon of the alkylating agent.

N-acylation introduces an acyl group onto the imidazole nitrogen, a transformation that can significantly alter the electronic properties of the benzimidazole ring. This is typically accomplished using acyl chlorides or acid anhydrides in the presence of a base. Pyridine (B92270) is often used as both a base and a solvent for such reactions. The resulting N-acylbenzimidazoles are generally stable compounds, although the acyl group can be cleaved under certain conditions, making it a useful protecting group in some synthetic routes.

Reagent ClassExample ReagentReaction ConditionsProduct Type
Alkyl HalideMethyl IodideK₂CO₃, Acetone, rtN-Methylated Benzimidazole
Acyl ChlorideAcetyl ChloridePyridine, 0 °C to rtN-Acetylated Benzimidazole
Acid AnhydrideAcetic AnhydrideEt₃N, DCM, rtN-Acetylated Benzimidazole
Regioselectivity Considerations for N-Substitution

A critical aspect of the N-substitution of unsymmetrical benzimidazoles, such as this compound, is regioselectivity. The presence of the methoxy group at the 4-position renders the two nitrogen atoms of the imidazole ring (N1 and N3) electronically and sterically non-equivalent. This can lead to the formation of two possible regioisomers upon N-substitution.

The outcome of the N-alkylation is influenced by a combination of electronic and steric factors, as well as the reaction conditions. Electronically, the methoxy group is an electron-donating group, which can influence the electron density at the two nitrogen atoms through resonance and inductive effects. Sterically, the proximity of the methoxy group to the N1 position might hinder the approach of bulky alkylating agents to this nitrogen.

Studies on analogous systems, such as 4-substituted imidazoles and indazoles, have shown that the regioselectivity of N-alkylation can be controlled by the choice of base, solvent, and the nature of the electrophile. otago.ac.nzbeilstein-journals.org For instance, in some cases, the use of a strong, non-coordinating base in a non-polar solvent may favor alkylation at the sterically less hindered nitrogen. Conversely, conditions that promote the formation of a tight ion pair between the benzimidazole anion and the counter-ion of the base might lead to alkylation at the electronically favored nitrogen. In the case of 4-methoxy-1H-benzo[d]imidazole, the N1-H tautomer is generally considered to be the more stable form. Alkylation of the corresponding anion can lead to a mixture of N1 and N3 substituted products. The ratio of these products is dependent on the reaction conditions.

Potential Transformations of the Methoxy Group

The methoxy group on the benzene ring of this compound is a potential site for chemical modification, offering another avenue for structural diversification.

One of the most common transformations of a methoxy group is its cleavage to the corresponding phenol. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being one of the most effective and widely used for aryl methyl ethers. The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane. Other reagents that can effect demethylation include strong acids like hydrobromic acid (HBr) and certain Lewis acids. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of substituents.

Modifications to the Benzene Ring of the Benzimidazole System

The benzene ring of the benzimidazole system can also be subjected to various chemical modifications, primarily through electrophilic aromatic substitution reactions. The position of the methoxy group at C-4 and the fused imidazole ring will direct the regiochemical outcome of these substitutions.

The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The benzimidazole moiety itself can be considered as a deactivating group due to the electron-withdrawing nature of the imidazole ring. Therefore, the outcome of an electrophilic attack will be determined by the interplay of these directing effects.

Common electrophilic aromatic substitution reactions that could be applied to this system include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/Lewis acid or an alkyl halide/Lewis acid, respectively. The strongly activating nature of the methoxy group would likely facilitate these reactions.

The regioselectivity of these reactions would need to be carefully considered, with substitution expected to occur at the positions ortho and para to the activating methoxy group, while considering the deactivating effect of the fused imidazole ring. For instance, in a related system, the chlorosulfonation of 2-(2-methoxyphenyl)-1H-benzo[d]imidazole has been shown to occur on the methoxy-bearing ring, demonstrating the feasibility of electrophilic substitution. nih.gov

Reaction TypeReagentPotential Product
NitrationHNO₃/H₂SO₄Nitro-substituted benzimidazole
BrominationNBSBromo-substituted benzimidazole
Friedel-Crafts AcylationAcetyl chloride/AlCl₃Acetyl-substituted benzimidazole

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis

A complete spectroscopic analysis is crucial for confirming the identity and purity of 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole. This involves a combination of NMR, IR, and HRMS techniques to probe the compound's atomic connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

Chemical Shift Assignment and Proton Integration

¹H NMR spectroscopy would provide information on the chemical environment of each proton in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts influenced by the methoxy (B1213986) group at the C4 position. The methylene (B1212753) protons of the chloromethyl group would likely resonate as a singlet further upfield. The methoxy group's protons would also produce a characteristic singlet. Proton integration would confirm the number of protons corresponding to each signal, aligning with the compound's structure.

¹³C NMR spectroscopy would identify all unique carbon atoms. The spectrum would show distinct signals for the aromatic carbons, the imidazole (B134444) ring carbons, the chloromethyl carbon, and the methoxy carbon. The chemical shifts would be indicative of their electronic environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is hypothetical and serves as an example of what would be expected. Actual experimental data is required for confirmation.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₂Cl4.8 - 5.040 - 45
OCH₃3.8 - 4.055 - 60
Aromatic-H6.8 - 7.5-
Aromatic-C-100 - 150
Imidazole-C-140 - 155
Coupling Constant Analysis for Dihedral Relationships

Analysis of proton-proton coupling constants (J-coupling) in a high-resolution ¹H NMR spectrum would reveal the connectivity and spatial relationships between adjacent protons, particularly in the aromatic ring. The magnitude of the coupling constants would help in assigning the specific positions of the aromatic protons and confirming their ortho, meta, or para relationships, thus verifying the substitution pattern on the benzimidazole (B57391) core. 2D NMR techniques like COSY (Correlation Spectroscopy) would be employed to definitively establish these proton-proton correlations.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, characteristic absorption bands would be expected for N-H stretching of the imidazole ring (typically around 3400-3200 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=N and C=C stretching of the benzimidazole ring system (around 1650-1450 cm⁻¹), C-O stretching of the methoxy group (around 1250-1000 cm⁻¹), and C-Cl stretching of the chloromethyl group (around 800-600 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands (Note: This table represents typical frequency ranges for the expected functional groups.)

Functional GroupBond TypeExpected Frequency (cm⁻¹)
ImidazoleN-H Stretch3400 - 3200
Aromatic/AlkylC-H Stretch3100 - 2850
BenzimidazoleC=N / C=C Stretch1650 - 1450
MethoxyC-O Stretch1250 - 1000
ChloromethylC-Cl Stretch800 - 600

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₉ClN₂O), the expected exact mass would be calculated and compared to the experimental value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule.

X-ray Crystallographic Studies

To obtain definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction analysis would be necessary. This technique would provide an unambiguous structural determination, confirming the connectivity and stereochemistry of the molecule and revealing details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Currently, no public crystallographic data is available for this specific compound.

Analysis of Crystal Packing and Lattice Interactions

Elemental Analysis for Compositional Verification

While no experimental elemental analysis data has been reported for this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₉ClN₂O.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.0119108.09954.97
HydrogenH1.00899.0724.62
ChlorineCl35.453135.45318.04
NitrogenN14.007228.01414.25
OxygenO15.999115.9998.14
Total Molecular Weight196.637 g/mol

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and spectroscopic properties of 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole.

The electronic properties of benzimidazole (B57391) derivatives are often investigated using Density Functional Theory (DFT) methods. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this analysis. The HOMO is associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

ParameterTypical Value Range for Benzimidazole DerivativesMethod of Calculation
HOMO Energy-5.0 to -6.5 eVDFT/B3LYP
LUMO Energy-1.0 to -2.5 eVDFT/B3LYP
Energy Gap (ΔE)3.0 to 5.0 eVDFT/B3LYP

The conformational landscape of this compound is determined by the rotational freedom around the single bonds, particularly the bond connecting the chloromethyl group to the benzimidazole ring. Computational methods can be used to identify the most stable conformations (energetic minima).

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy. This allows for the identification of the global minimum energy conformation and any other low-energy conformers. For a related compound, 2-propyl-1H-benzimidazole, conformational analysis revealed different stable conformers based on the orientation of the propyl chain. researchgate.net A similar approach for this compound would likely reveal preferred orientations of the chloromethyl and methoxy (B1213986) groups relative to the benzimidazole ring system.

The 1H-benzimidazole moiety can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pub This tautomeric equilibrium is a fundamental characteristic of benzimidazoles. encyclopedia.pub The relative stability of these tautomers can be influenced by substituents on the benzimidazole ring and the surrounding solvent environment.

Quantum chemical calculations can predict the Gibbs free energy difference between the tautomers, which in turn allows for the calculation of the equilibrium constant. For the parent benzimidazole, the two tautomeric forms are identical, but for substituted benzimidazoles like this compound, the two tautomers are distinct and will have different stabilities. The position of the methoxy group at the 4-position would lead to two different tautomers, namely 4-methoxy and 7-methoxy isomers. The equilibrium between these forms is crucial for understanding its chemical behavior and biological activity. encyclopedia.pub

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to assign the observed spectral bands to specific molecular vibrations.

For several benzimidazole derivatives, detailed vibrational analyses have been performed. nih.govnih.govresearchgate.net These studies typically involve optimizing the molecular geometry and then calculating the vibrational frequencies. The calculated frequencies are often scaled to improve agreement with experimental data. Such an analysis for this compound would allow for a detailed understanding of its vibrational modes, including the characteristic stretches of the N-H, C-Cl, and C-O bonds, as well as the vibrations of the benzimidazole ring.

Reaction Mechanism Studies

Theoretical studies can also provide valuable insights into the reaction mechanisms of this compound.

The chloromethyl group at the 2-position of the benzimidazole ring is a reactive site for nucleophilic substitution reactions. Theoretical calculations can be used to explore the potential energy surface of these reactions, allowing for the determination of the most likely reaction pathway (e.g., SN1 or SN2).

By modeling the reaction with a nucleophile, it is possible to locate the transition state structures and calculate the activation energies for the different possible mechanisms. This would provide a detailed understanding of the factors that govern the reactivity of the chloromethyl group, such as the role of the benzimidazole ring and the methoxy substituent in stabilizing any charged intermediates or transition states. While specific studies on the nucleophilic substitution pathways of this compound were not found, the general principles of such theoretical investigations are well-established for similar reactive systems.

Transition State Characterization for Key Synthetic Steps

The synthesis of the benzimidazole core, a critical step in forming this compound, typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. A common route is the Phillips condensation, which involves the reaction of 3-methoxy-1,2-diaminobenzene with chloroacetic acid or a related equivalent, followed by cyclization.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the reaction mechanism by characterizing the transition states (TS) of key steps. A transition state is a high-energy, transient molecular configuration that exists between reactants and products, representing the energy barrier of a reaction. Identifying and analyzing these states are crucial for understanding reaction kinetics and optimizing synthetic conditions.

For the synthesis of the target benzimidazole, the key steps amenable to theoretical investigation include:

Amide Formation: The initial reaction between the o-phenylenediamine and the chloroacetic acid derivative to form an N-acyl intermediate.

Cyclization: The intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon, leading to a tetrahedral intermediate.

Dehydration: The elimination of a water molecule from the tetrahedral intermediate to form the final aromatic imidazole ring.

Theoretical calculations would involve locating the TS for each step on the potential energy surface. This is achieved by finding a first-order saddle point, a molecular geometry where the energy is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. The vibrational frequency analysis of the TS characteristically shows one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this TS relative to the reactants determines the activation energy, a key factor in the reaction rate. While specific theoretical studies detailing the transition states for the synthesis of this compound are not widely published, analogous studies on benzimidazole formation provide a framework for understanding the process. nih.gov

Table 1: Hypothetical Activation Energies for Benzimidazole Formation Steps

Reaction Step Description Hypothetical Activation Energy (kcal/mol)
TS1 Amide Formation 15 - 25
TS2 Intramolecular Cyclization 20 - 30
TS3 Dehydration 10 - 20

Solvent Effects on Reaction Energetics

The choice of solvent can profoundly influence the energetics and outcome of a chemical reaction. Solvents can affect reaction rates by differentially solvating the reactants, transition states, and products. In the synthesis of benzimidazoles, both protic and aprotic solvents, as well as solvent-free conditions using ionic liquids, have been explored. rasayanjournal.co.inresearchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on reaction energetics. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

The key energetic parameters influenced by the solvent include:

Activation Energy (ΔG‡): Solvents that stabilize the transition state more than the reactants will lower the activation energy and accelerate the reaction. For instance, in the benzimidazole cyclization step, a polar solvent might stabilize the charge separation in the transition state, thereby lowering the energy barrier.

Recent research has also focused on environmentally benign approaches, such as using ionic liquids or solvent-free conditions, which can alter reaction pathways and improve yields. researchgate.net Computational studies are instrumental in understanding the role of these media, revealing specific interactions like hydrogen bonding that can catalyze the reaction. rasayanjournal.co.in

Table 2: Illustrative Solvent Effects on a Key Cyclization Step

Solvent Dielectric Constant (ε) Relative Activation Energy (ΔG‡) Rationale
Toluene (B28343) 2.4 High Nonpolar; poor stabilization of polar transition state.
Ethanol 25 Moderate Polar protic; can stabilize TS via H-bonding but also solvates reactants.
DMSO 47 Low Polar aprotic; effectively stabilizes the polar TS, accelerating the reaction.
[pmim]Br N/A Variable Ionic liquid; can act as both solvent and catalyst through specific interactions. rasayanjournal.co.in

Molecular Interactions and Binding Predictions (In Silico)

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov For derivatives of this compound, docking studies are essential for identifying potential biological targets and understanding the structural basis of molecular recognition without assessing clinical efficacy.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the protein target (from databases like the PDB) and the ligand. The ligand structure is energy-minimized.

Docking Simulation: Using a scoring algorithm, the ligand is placed in various conformations and orientations within the receptor's active site.

Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are analyzed.

Numerous studies have used molecular docking to investigate benzimidazole derivatives against various targets, including enzymes like DprE1 in tuberculosis research and protein kinases in cancer studies. researchgate.netresearchgate.net These studies help in profiling how substitutions on the benzimidazole core influence binding. For example, the methoxy group at position 4 and the chloromethyl group at position 2 of the target compound could form specific hydrogen bonds or hydrophobic interactions within a receptor's binding pocket.

Table 3: Illustrative Molecular Docking Results for Benzimidazole Derivatives Against a Hypothetical Kinase Target

Compound Derivative Modification from Parent Compound Docking Score (kcal/mol) Key Interacting Residues
Parent Compound This compound -7.5 Val23, Ala45, Leu98, Asp110
Derivative A -Cl replaced with -OH -8.2 Val23, Ala45, Leu98, Asp110 (H-bond) , Lys47 (H-bond)
Derivative B -OCH₃ replaced with -H -6.9 Val23, Ala45, Leu98
Derivative C -Cl replaced with -phenyl -8.9 Val23, Ala45, Leu98 (pi-stacking) , Phe105 (pi-pi)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For benzimidazole derivatives, QSAR is a powerful tool for guiding the design of new analogues with potentially improved properties. nih.govdergipark.org.trnih.govmdpi.com

The QSAR process involves:

Data Set Collection: A series of benzimidazole analogues with experimentally measured biological activity is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies), and topological (e.g., connectivity indices) properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

QSAR studies on benzimidazole derivatives have shown that properties like molecular mass, rotational bond count, and electrostatic potentials can significantly influence their activity against various targets. nih.govnih.gov The resulting models can then be used to predict the activity of novel, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis.

Table 4: Common Descriptors in Benzimidazole QSAR Models and Their General Influence

Descriptor Type Example Descriptor General Influence on Activity
Electronic HOMO Energy A higher HOMO energy often correlates with increased activity in reactions involving electron donation.
Steric Molar Refractivity (MR) Indicates volume and polarizability; an optimal value is often required for good receptor fit.
Topological Balaban Index (J) Relates to the degree of branching in the molecule, which can affect receptor binding. researchgate.net
Physicochemical LogP (Lipophilicity) A parabolic relationship is common; activity increases with LogP to an optimal point, then decreases.
Constitutional Number of Rotatable Bonds Increased flexibility can be beneficial for induced fit but may come with an entropic penalty. nih.gov

Ligand Efficiency and Lipophilicity Profiling (theoretical)

In modern drug design, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilicity are key metrics used to assess the quality of a lead compound. These parameters are often predicted computationally for new designs. nih.govrroij.com

Lipophilicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's oiliness. It is a critical factor influencing solubility, absorption, and metabolism. While some lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific toxicity. For benzimidazole derivatives, LogP can be calculated using various in silico methods. akjournals.comnih.gov

Ligand Efficiency (LE): This metric normalizes binding affinity (related to Gibbs free energy, ΔG) for the size of the molecule (number of heavy atoms, N). It is calculated as LE = -ΔG / N. LE helps identify small, efficient fragments that bind well and are good starting points for lead optimization.

Lipophilic Ligand Efficiency (LLE): LLE, also known as LipE, relates potency (pIC50 or pKi) to lipophilicity (LogP), calculated as LLE = pIC50 - LogP. A higher LLE value (typically > 5) is desirable, indicating that the compound achieves its potency without excessive lipophilicity.

Theoretical profiling of derivatives of this compound would involve calculating these metrics to guide the design process toward compounds with a better balance of potency and drug-like properties.

Table 5: Theoretical Property Profiling for Hypothetical Benzimidazole Derivatives

Derivative Modification Calculated LogP Predicted pIC₅₀ Ligand Efficiency (LE)¹ Lipophilic Ligand Efficiency (LLE)
Parent - 2.8 6.5 0.32 3.7
Deriv. 1 Add methyl group 3.3 6.8 0.31 3.5
Deriv. 2 Replace -Cl with -F 2.5 6.4 0.33 3.9
Deriv. 3 Replace -OCH₃ with -OH 2.1 6.7 0.34 4.6
Deriv. 4 Add pyridine (B92270) ring 3.1 7.5 0.35 4.4

¹ Assuming a hypothetical binding energy and heavy atom count for calculation.

Role As a Precursor in Advanced Chemical Synthesis

Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The key to the synthetic utility of 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole lies in the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This facilitates the formation of new carbon-heteroatom or carbon-carbon bonds, enabling chemists to introduce a vast array of functional groups and build elaborate molecular frameworks. This reactivity has been extensively demonstrated with the parent compound, 2-(chloromethyl)-1H-benzimidazole, which serves as a template for the reactivity of its methoxy-substituted analogue. researchgate.netnih.govresearchgate.netnih.govnih.gov

The precursor molecule is instrumental in constructing fused heterocyclic systems, where additional rings are annulated onto the benzimidazole (B57391) core. This is a critical strategy in medicinal chemistry for creating rigid, three-dimensional molecules with specific pharmacological profiles.

A notable example is the synthesis of triazinoindole-benzimidazole hybrids. In these multi-step syntheses, a 3-mercapto-triazinoindole intermediate reacts with 2-(chloromethyl)-1H-benzo[d]imidazole. nih.gov The sulfur atom of the mercapto group acts as a nucleophile, displacing the chloride to form a new thioether linkage, thereby connecting the two distinct heterocyclic systems. This reaction creates a hybrid molecule incorporating three biologically relevant scaffolds: triazine, indole, and benzimidazole. nih.gov

Another significant application is the synthesis of benzo nih.govresearchgate.netimidazo[1,2-d] nih.govnih.govmdpi.comtriazine derivatives. The synthesis begins with the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with various substituted phenylhydrazines. mdpi.com This initial substitution is followed by an oxidative cyclization step, which results in the formation of the fused triazine ring, yielding the final polycyclic product. mdpi.com These examples highlight a robust strategy for accessing complex, fused systems starting from the simple chloromethyl precursor.

One of the most straightforward and widely used applications of this compound is in the synthesis of diverse 2-substituted benzimidazole derivatives through nucleophilic substitution reactions. The reactive C-Cl bond allows for the introduction of a wide range of functionalities, leading to compounds with varied chemical and biological properties. researchgate.netnih.gov

Research has demonstrated the synthesis of extensive series of derivatives from the parent compound, 2-(chloromethyl)-1H-benzimidazole, by reacting it with various nucleophiles. These include:

Thiols and Dithiocarbamates: Reaction with thiols or dithiocarbamates yields 2-thiomethylbenzimidazoles. researchgate.net

Phenols: Reaction with substituted phenols in the presence of a base leads to the formation of 2-phenoxymethylbenzimidazoles. researchgate.netnih.gov

Amines: Primary and secondary amines, both aromatic and heterocyclic, readily displace the chloride to form 2-aminomethylbenzimidazoles. researchgate.netresearchgate.net

A highly relevant example involves a closely related substituted precursor, 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, which has been used to synthesize other functionalized derivatives. For instance, it serves as the starting material for 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, demonstrating how the chloromethyl group can be replaced to introduce different functionalities, in this case, a fluorine atom. mdpi.com These reactions underscore the role of the chloromethyl group as a versatile handle for molecular elaboration.

Table 1: Examples of Multifunctionalized Benzimidazole Derivatives Synthesized from 2-(Chloromethyl)-1H-benzimidazole Precursors
Nucleophile ClassExample NucleophileResulting Functional Group at C2-methylDerivative ClassReference
Thiols / DithiocarbamatesSodium diethyldithiocarbamate (B1195824)-S-C(=S)N(Et)₂2-Thiomethylbenzimidazoles researchgate.net
PhenolsVanillin (4-hydroxy-3-methoxybenzaldehyde)-O-Ar2-Phenoxymethylbenzimidazoles nih.gov
AminesPrimary aromatic amines-NH-Ar2-Aminomethylbenzimidazoles researchgate.net
Halide ExchangeFluorinating Agent (Selectfluor) on a related precursor-F2-Fluoromethylbenzimidazoles mdpi.com

Design and Synthesis of Chemical Probe Libraries

Chemical probes are small molecules used to study biological systems. The development of libraries of structurally related compounds is a cornerstone of drug discovery and chemical biology, allowing for the systematic exploration of structure-activity relationships. Due to its versatile reactivity, this compound is an excellent scaffold for the construction of such chemical libraries.

By reacting the precursor with a diverse set of nucleophiles (amines, thiols, alcohols, etc.), a large library of benzimidazole derivatives can be rapidly synthesized. This approach was utilized in a study where a library of 53 benzimidazole derivatives was created for antimicrobial screening, with some of the compounds originating from 2-(chloromethyl)-1H-benzo[d]imidazole. nih.gov This method allows for the introduction of a wide range of chemical functionalities around a common core, which is ideal for identifying lead compounds with desired biological activities. The benzimidazole scaffold itself is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This further enhances the value of its derivatives in screening libraries for novel therapeutic agents. nih.govnih.gov

Exploration in Materials Science for Novel Compound Development

While the primary application of benzimidazole derivatives has been in medicinal chemistry, their unique chemical and photophysical properties also make them attractive candidates for materials science.

The development of novel polymers with tailored properties is a major focus of materials science. The reactive chloromethyl group of this compound provides a synthetic handle to introduce polymerizable functional groups. For instance, the chloride could be substituted by reacting the precursor with a nucleophile that also contains a polymerizable moiety, such as 4-vinylphenol (B1222589) or methacrylic acid. This would transform the benzimidazole core into a functional monomer. This monomer could then be polymerized, incorporating the rigid, heterocyclic benzimidazole unit into a larger polymer chain. Such materials could exhibit enhanced thermal stability or specific optical properties, although this application remains a prospective area of research.

Functional organic materials are of great interest for applications in electronics, such as in organic light-emitting diodes (OLEDs) and sensors. Many heterocyclic aromatic compounds exhibit useful photophysical properties like fluorescence. Research into fused benzimidazole systems has shown that these molecules can exhibit high fluorescence activity and good quantum yields. rsc.org By serving as a precursor to complex, fused poly-heterocycles, this compound is a gateway to materials with potential for optoelectronic applications. The synthesis of extended π-conjugated systems built upon the benzimidazole framework could lead to the development of novel organic materials for use in next-generation electronic devices.

The compound this compound serves as a pivotal precursor in the field of advanced chemical synthesis, primarily owing to the high reactivity of its chloromethyl group. This functional group acts as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-methoxy-1H-benzo[d]imidazol-2-yl)methyl moiety into a diverse array of molecular scaffolds, making it a valuable building block for constructing more complex molecules, particularly in the realm of medicinal chemistry and materials science.

The benzimidazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. researchgate.net The utility of 2-(chloromethyl)-substituted benzimidazoles, including the 4-methoxy variant, lies in their capacity to act as key intermediates for the synthesis of these complex therapeutic agents. A prominent example of its application is in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders. Although specific syntheses may utilize different isomers, the fundamental reaction involves the coupling of a substituted 2-(chloromethyl)benzimidazole (B146343) derivative with a pyridine (B92270) moiety. scispace.comresearchgate.net For instance, the synthesis of omeprazole (B731) involves the nucleophilic substitution reaction between a mercaptobenzimidazole and a chloromethylpyridine derivative, highlighting the importance of the chloromethyl functional group in forming the critical methylsulfinyl bridge that links the benzimidazole and pyridine rings. researchgate.netdrugfuture.com

Beyond PPIs, research has demonstrated the versatility of 2-(chloromethyl)-1H-benzimidazole and its derivatives as precursors for a wide range of novel heterocyclic compounds with potential biological activities. nih.gov Scientists have successfully used this precursor to react with various nucleophiles such as dithiocarbamates, pyrimidine-2-thiones, phenols, and primary amines to synthesize new series of substituted 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles. researchgate.net This adaptability makes it a foundational element in combinatorial chemistry and drug discovery efforts, enabling the creation of libraries of diverse compounds for biological screening. For example, it has been employed as a starting material in the synthesis of novel benzo mdpi.comresearchgate.netimidazo[1,2-d] scispace.commdpi.comchemicalbook.comtriazine derivatives, showcasing its role in building complex, fused heterocyclic systems. mdpi.com

Contribution to Fundamental Organic Reaction Methodology

The primary contribution of this compound to fundamental organic reaction methodology is centered on its role as a classic substrate for S_N2 (bimolecular nucleophilic substitution) reactions. The chlorine atom, being a good leaving group, is attached to a methylene bridge which is, in turn, connected to the electron-withdrawing benzimidazole ring system. This electronic arrangement makes the methylene carbon highly susceptible to attack by a wide variety of nucleophiles.

This reactivity is not merely a synthetic convenience but also serves as a practical illustration of fundamental reaction principles. The straightforward and often high-yielding nature of these substitution reactions makes the compound a model substrate for exploring and developing new synthetic methods. researchgate.net Researchers have utilized this reactive handle to forge new carbon-sulfur, carbon-oxygen, and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis. researchgate.net

The versatility of the reaction conditions under which 2-(chloromethyl)benzimidazoles can be employed further underscores their contribution to synthetic methodology. These reactions have been successfully carried out in various solvents, such as N,N-dimethylformamide (DMF) and ethanol, and in the presence of different bases like potassium carbonate or triethylamine (B128534), sometimes with the addition of catalysts like potassium iodide to enhance the reaction rate. researchgate.netresearchgate.net This robustness allows for its integration into multi-step synthetic sequences and its compatibility with a broad range of functional groups. The use of this precursor has facilitated the development of efficient and reproducible methods for creating complex molecules, contributing to the broader toolkit available to synthetic organic chemists for constructing targeted molecular architectures. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via alkylation of 4-methoxy-1H-benzimidazole precursors using chloromethylating agents (e.g., chloromethyl ethers or chloroiodomethane). For example, reactions with Schiff’s bases under reflux in pyridine yield substituted derivatives, as demonstrated in similar benzimidazole syntheses . Characterization involves:

  • Melting points (e.g., 175°C for analogous compounds) .
  • Chromatography (TLC with Rf values, e.g., 0.77 in n-hexane:ethyl acetate) .
  • Spectroscopy : IR (C-Cl stretch at ~600–700 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ ~3.8 ppm, chloromethyl protons at δ ~4.5–5.0 ppm), and mass spectrometry for molecular ion confirmation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Answer : Multi-technique validation is critical:

  • ¹H NMR : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and chloromethyl (-CH₂Cl, δ ~4.5–5.0 ppm) groups .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
  • Elemental analysis : Percent C/H/N matching theoretical values (e.g., ±0.3% deviation) .
  • X-ray crystallography (if crystalline) for unambiguous confirmation, though not explicitly cited in evidence.

Advanced Research Questions

Q. How can catalytic systems (e.g., nano-SiO₂) improve the synthesis of this compound derivatives?

  • Methodology : Nano-SiO₂ enhances reaction efficiency by providing a high-surface-area catalyst for cyclocondensation. For example:

  • Optimized conditions : 10 mol% SiO₂ in ethanol at 80°C reduces reaction time from 12 h to 4 h for analogous benzimidazoles .
  • Mechanistic role : SiO₂ stabilizes intermediates via hydrogen bonding, reducing energy barriers for ring closure .
    • Yield improvement : Catalyzed reactions report >85% yield vs. ~70% without catalysts .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Approach :

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro analogs). For instance, 4-methoxy derivatives may show reduced antimicrobial activity compared to halogenated analogs due to electronic effects .
  • Standardized assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
  • Computational docking : Predict binding modes to targets (e.g., S. aureus DNA gyrase) to rationalize activity discrepancies .

Q. How do reaction conditions influence byproduct formation during alkylation of the benzimidazole core?

  • Key factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) suppress hydrolysis of chloromethyl groups but may promote dimerization. Evidence shows pyridine reduces side reactions in similar syntheses .
  • Temperature : Lower temps (~60°C) minimize thermal decomposition; reflux conditions require strict moisture exclusion .
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) can direct regioselectivity but risk over-alkylation .

Q. What computational tools predict the reactivity and stability of this compound?

  • Methods :

  • DFT calculations : B3LYP/6-311++G(d,p) basis sets optimize geometries and predict frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps correlate with nucleophilic attack susceptibility at the chloromethyl group .
  • Molecular dynamics (MD) : Simulate solvation effects on stability (e.g., hydrolysis in aqueous vs. nonpolar media) .
  • Docking simulations : AutoDock Vina assesses binding to biological targets (e.g., cytochrome P450), explaining metabolic stability trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.